molecular formula C21H23BrF2N4O3 B3243997 1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl- CAS No. 1604812-70-5

1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-

Cat. No.: B3243997
CAS No.: 1604812-70-5
M. Wt: 497.3 g/mol
InChI Key: MZHRFHRSYBBMON-UHFFFAOYSA-N
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Description

Benzoimidazole derivative 1 is a member of the benzimidazole family, which is a class of heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . These compounds have been extensively studied due to their potential therapeutic applications and their structural similarity to naturally occurring nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with various aldehydes. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . This reaction is usually carried out in a solvent mixture under mild conditions, resulting in high yields of the desired benzimidazole derivative.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as NH3(CH2)4NH3SiF6, has been reported to enhance the efficiency and recyclability of the catalyst, making the process more sustainable . Additionally, microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: Benzoimidazole derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Comparison with Similar Compounds

Benzoimidazole derivative 1 can be compared to other similar compounds within the benzimidazole family, such as:

Uniqueness: Benzoimidazole derivative 1 is unique due to its specific substituents and the resulting biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methyl-N-[2-[(2-methylpropan-2-yl)oxy]ethoxy]benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrF2N4O3/c1-21(2,3)30-7-8-31-27-20(29)13-10-16-19(25-11-28(16)4)17(24)18(13)26-15-6-5-12(22)9-14(15)23/h5-6,9-11,26H,7-8H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHRFHRSYBBMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)F)F)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106617
Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604812-70-5
Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1604812-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Brom-2-fluorphenylamino)-4-fluor-N-[2-(1,1-dimethylethoxy)ethoxy]-1-methyl-1H-benzo[d]imidazol-6-carboxamid
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Record name 5-[(4-Bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-6-carboxamide, 5-[(4-bromo-2-fluorophenyl)amino]-N-[2-(1,1-dimethylethoxy)ethoxy]-4-fluoro-1-methyl-

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